molecular formula C23H22N4S B11979709 5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B11979709
M. Wt: 386.5 g/mol
InChI Key: MOJNRBHCXKRPHJ-UHFFFAOYSA-N
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Description

5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is a complex organic compound with the molecular formula C29H26N4S. It is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)

    Reducing agents: Hydrogen gas (H2) with Pd/C

    Solvents: DMF, dichloromethane (DCM)

    Catalysts: Pd/C, platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its biphenyl and piperazine moieties contribute to its versatility in various applications .

Properties

Molecular Formula

C23H22N4S

Molecular Weight

386.5 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H22N4S/c1-26-11-13-27(14-12-26)22-21-20(15-28-23(21)25-16-24-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3

InChI Key

MOJNRBHCXKRPHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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